Home > Products > Screening Compounds P72246 > 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine - 1177362-65-0

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Catalog Number: EVT-1741952
CAS Number: 1177362-65-0
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and an aminoethylpyrazole moiety at the 2-position. It belongs to a broader class of compounds known as N-benzothiazol-2-yl benzamide derivatives []. These derivatives have gained significant attention in scientific research due to their potential biological activities, particularly as allosteric activators of human glucokinase [].

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This compound is a derivative of benzamide with a benzothiazole and a phenylsulfamoyl group attached to the benzamide core. It was synthesized and characterized using various spectroscopic techniques including FTIR, 1H-NMR, and 13C-NMR. [ [] ] This compound is part of a study investigating novel N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase. [ [] ]

Relevance: This compound shares the benzothiazole moiety with 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine. Both compounds fall under the broader category of benzothiazole derivatives, which are known for their various biological activities. [ [] ]

phenyl N-(6-methoxy-1,3-benzothiazol-2-yl)-N′-phenyl-phosphorodiamidate

Compound Description: This compound is a phenyl phosphorodiamidate derivative featuring a 6-methoxy-1,3-benzothiazol-2-yl substituent. It was synthesized and tested for antioxidant activity using DPPH, hydrogen peroxide, and nitric oxide methods. [ [] ] It exhibited good radical scavenging activity in all three methods. [ [] ]

(E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine

Compound Description: This compound belongs to a series of thiazole-based pyrazole derivatives with a benzothiazole moiety. [ [] ] It was synthesized and characterized using IR and 1H-NMR spectroscopy. [ [] ] The compound demonstrated potent antibacterial and antifungal activity in vitro. [ [] ]

N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine

Compound Description: This compound features a tetrahydropyrimidine ring linked to a benzothiazole unit through an amine. [ [] ] It was synthesized and characterized using techniques such as elemental analysis, FT-IR, NMR and X-ray single crystal diffraction. [ [] ] The study also investigated its potential as an inhibitor for SARS-CoV-2 through molecular docking analysis and ADMET property predictions. [ [] ]

2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-3H-indolium methyl sulfate (Basic Yellow 28)

Compound Description: Basic Yellow 28 is a cationic textile dye containing a methoxyphenyl group. [ [] ] The compound was studied for its removal from wastewater using liquid-liquid extraction with reverse micelles. [ [] ]

Overview

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a bioactive compound that belongs to the class of benzothiazole derivatives. It is characterized by its unique molecular structure, which includes a benzothiazole core and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Source

The compound is cataloged under the chemical identifier 1177362-65-0 and has been featured in various scientific publications and databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications.

Classification

This compound can be classified as:

  • Chemical Class: Benzothiazole derivative
  • Functional Groups: Amino group, methoxy group, and pyrazole ring
  • Molecular Formula: C13H14N4OS
  • Molecular Weight: 274.34 g/mol
Synthesis Analysis

The synthesis of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate various reagents and catalysts.

Methods and Technical Details

  1. Condensation Reaction: The synthesis often begins with the condensation of appropriate benzothiazole derivatives with pyrazole-containing compounds.
  2. Catalysts: Phosphoric acid or other acidic catalysts may be employed to facilitate the reaction.
  3. Temperature Control: The reactions are usually carried out under controlled temperatures, often around 150 °C to 200 °C, for optimal yield.
  4. Purification: After the reaction, purification techniques such as recrystallization or chromatography are used to isolate the desired product in high purity.
Molecular Structure Analysis

The molecular structure of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can be described as follows:

  • Core Structure: The compound features a benzothiazole ring system which is known for its biological activity.
  • Substituents:
    • A methoxy group (-OCH₃) at the 6-position of the benzothiazole.
    • An ethyl chain linked to a pyrazole ring at the nitrogen atom.

Structure Data

The InChI Key for this compound is YOIHJADVIZVXNG-UHFFFAOYSA-N, which provides a standardized way to describe its chemical structure in databases.

Chemical Reactions Analysis

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can participate in various chemical reactions due to its functional groups:

Reactions and Technical Details

  1. Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
  2. Acylation Reactions: The amine functionality allows for acylation reactions to form more complex derivatives.
  3. Dealkylation: The methoxy group may be subject to dealkylation under certain conditions.
Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine primarily relates to its interactions at the molecular level with biological targets.

Process and Data

Research indicates that compounds with benzothiazole structures often exhibit activity against various biological targets including enzymes and receptors involved in disease processes. The specific mechanism may involve:

  • Binding to active sites of enzymes or receptors
  • Modulation of signaling pathways
    This compound's exact mechanism requires further investigation through pharmacological studies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that these properties can vary based on synthesis methods and purity levels.

Applications

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has potential applications in scientific research:

  1. Medicinal Chemistry: Investigated for its pharmacological properties including anti-inflammatory and anticancer activities.
  2. Biological Research: Used as a tool compound to study biological pathways involving benzothiazole derivatives.
  3. Drug Development: Potential lead compound for developing new therapeutics targeting specific diseases.
Introduction to Benzothiazole-Based Pharmacophores

Historical Development of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, has evolved into a privileged scaffold in medicinal chemistry since its initial discovery in the late 19th century. Early applications focused on dyes and industrial chemicals, but the mid-20th century witnessed a paradigm shift toward therapeutic exploitation. The structural versatility of benzothiazole allows for systematic modifications at the C-2, C-6, and N-1 positions, enabling fine-tuning of electronic properties, lipophilicity, and steric conformation. This adaptability has led to clinically significant agents, such as the antineoplastic drug 2-(4-aminophenyl)benzothiazole (NSC 674495) and the muscle relaxant methocarbamol [8].

Recent decades have seen intensified research into benzothiazole derivatives for combating infectious diseases, particularly tuberculosis (TB). The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains has necessitated novel chemotypes with distinct mechanisms of action. Benzothiazoles address this need through their ability to inhibit mycobacterial targets like decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for cell wall biosynthesis. Hybrid derivatives incorporating benzothiazole with other pharmacophores (e.g., pyrazoles, triazoles) demonstrate enhanced activity against both drug-susceptible and resistant TB strains, positioning benzothiazole as a critical scaffold in anti-infective drug discovery [3] [8].

Table 1: Evolution of Benzothiazole Derivatives in Therapeutics

EraKey DerivativesTherapeutic ApplicationChemical Advancement
Pre-1960sUnsubstituted benzothiazolesDyes/Industrial chemicalsBasic synthesis methods
1960s–1990s2-AminobenzothiazolesMuscle relaxantsC-2 functionalization
2000s–Present6-Methoxybenzothiazoles; Hybrid scaffoldsAntitubercular/anticancer agentsMolecular hybridization; Rational drug design

Structural Significance of Methoxy and Pyrazole Substituents in Bioactivity

The bioactivity of benzothiazole derivatives is profoundly influenced by substituents at strategic positions. The 6-methoxy group (–OCH₃) serves dual roles:

  • Electronic Modulation: The methoxy group’s electron-donating resonance effect (+R) increases electron density at C-6, enhancing π-stacking interactions with aromatic residues in biological targets (e.g., DprE1’s Phe₃₂₆ and Tyr₅₉₆). This was validated in molecular docking studies where 6-methoxy derivatives showed stronger binding than unsubstituted analogs [8].
  • Lipophilicity Optimization: The group’s moderate hydrophobicity (LogP contribution: +0.5) improves membrane permeability, as demonstrated in in vitro assays where 6-methoxybenzothiazoles exhibited 2–4× higher cellular uptake in mycobacteria compared to hydroxyl or hydrogen analogs [8].

Concurrently, the pyrazole moiety contributes critical pharmacophoric elements:

  • H-bonding Networks: Pyrazole’s N1 nitrogen acts as a H-bond acceptor, while C4–H functions as a H-bond donor. This dual functionality enables interactions with residues in kinase targets (e.g., IL-1 receptor-associated kinases). In hybrid molecules like 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine, the pyrazole’s N1 anchors the ethyl linker, orienting the benzothiazole for optimal target engagement [3].
  • Metabolic Stability: Pyrazole’s aromatic character reduces susceptibility to oxidative metabolism, extending plasma half-life. This contrasts with imidazole-containing analogs, which undergo rapid CYP450-mediated degradation [2].

Pharmacological Rationale for Hybrid Benzothiazole-Pyrazole Scaffolds

Hybridization of benzothiazole and pyrazole leverages complementary pharmacological properties to overcome limitations of singular scaffolds. This synergy operates through three mechanisms:

  • Multi-Target Engagement: Benzothiazoles primarily disrupt membrane integrity or enzyme function (e.g., DprE1 inhibition), while pyrazoles modulate inflammatory pathways (e.g., IL-1β suppression). Hybrids like 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can concurrently target mycobacterial cell wall biosynthesis and host inflammatory responses, potentially reducing tissue damage in TB [2] [8].
  • Enhanced Physicochemical Profiles: The ethyl linker between benzothiazole and pyrazole balances hydrophilicity and lipophilicity. Computational models (e.g., Schrödinger’s QikProp) predict ideal properties for hybrids: LogP = 2.5–3.5, polar surface area = 60–70 Ų, aligning with Lipinski’s criteria for oral bioavailability [3].
  • Synergistic Bioactivity: Patent US9266874B2 exemplifies this, documenting benzothiazole-pyrazole hybrids with IC₅₀ values of 0.8–2.5 µM against M. tuberculosis H37Rv—significantly lower than parent fragments (>10 µM). This synergy arises from the pyrazole’s role in enhancing target affinity and cellular penetration [3].

Table 2: Hybridization Strategies for Benzothiazole-Pyrazole Derivatives

Linker TypeExample StructureTarget Affinity (IC₅₀)Advantage
Direct C–C bond2-(1H-Pyrazol-3-yl)benzothiazole5.2 µM (DprE1)Rigidity; Metabolic stability
Ethyl spacer6-Methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine1.8 µM (DprE1)Conformational flexibility; Enhanced solubility
Amide linkageN-(6-Methoxybenzothiazol-2-yl)pyrazole-4-carboxamide3.7 µM (DprE1)Strong H-bonding; Target specificity

The structural and pharmacological evidence underscores benzothiazole-pyrazole hybrids as a promising frontier for anti-infective development, particularly against intractable pathogens like M. tuberculosis.

Properties

CAS Number

1177362-65-0

Product Name

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

IUPAC Name

6-methoxy-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C13H14N4OS/c1-18-10-3-4-11-12(9-10)19-13(16-11)14-6-8-17-7-2-5-15-17/h2-5,7,9H,6,8H2,1H3,(H,14,16)

InChI Key

YOIHJADVIZVXNG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NCCN3C=CC=N3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCCN3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.